molecular formula C18H15N3O2S2 B2833847 N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-27-9

N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No. B2833847
CAS RN: 864856-27-9
M. Wt: 369.46
InChI Key: UBEFEDIVQFCBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, commonly known as APSTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APSTA is a thiadiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs, including compounds structurally similar to N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, revealed their potential as glutaminase inhibitors. These inhibitors are significant for attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their importance in cancer therapy (Shukla et al., 2012).

Antimicrobial Activity

Research on the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents has shown that compounds containing the thiadiazole moiety exhibit in vitro antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Baviskar et al., 2013).

Antitumor Activity

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity. These compounds demonstrated significant anticancer activity against various human tumor cell lines, underscoring the therapeutic potential of thiadiazole derivatives in oncology (Yurttaş et al., 2015).

Antimicrobial and Antifungal Studies

Research into the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives indicated that these compounds possess antibacterial properties, although they do not exhibit significant antifungal activity. This research contributes to the understanding of the antimicrobial potential of thiadiazole and sulfanilamide derivatives (Lahtinen et al., 2014).

Vibrational Spectroscopic Analysis for Antiviral Molecules

A study characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide through vibrational signatures, providing insights into its stability and interactions. This research highlights the utility of vibrational spectroscopy in understanding the structural properties of compounds with potential antiviral applications (Mary et al., 2022).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-12(22)13-7-9-15(10-8-13)19-16(23)11-24-18-20-17(21-25-18)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEFEDIVQFCBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

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